2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
CAS No.: 852143-73-8
Cat. No.: VC5968059
Molecular Formula: C22H23N5OS
Molecular Weight: 405.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852143-73-8 |
|---|---|
| Molecular Formula | C22H23N5OS |
| Molecular Weight | 405.52 |
| IUPAC Name | 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H23N5OS/c1-3-15-9-11-16(12-10-15)24-20(28)14-29-22-26-25-21(27(22)4-2)18-13-23-19-8-6-5-7-17(18)19/h5-13,23H,3-4,14H2,1-2H3,(H,24,28) |
| Standard InChI Key | AFGGMQATTJMFRD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CNC4=CC=CC=C43 |
Introduction
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that incorporates several pharmacophoric elements, including an indole moiety, a triazole ring, and an acetamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural features.
Synthesis Methods
The synthesis of such compounds typically involves multi-step processes that incorporate different heterocyclic compounds. Common methods include:
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Condensation Reactions: These are often used to form the triazole ring.
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Nucleophilic Substitution: This method can be employed to introduce the indole and acetamide moieties.
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Advanced Techniques: Continuous flow reactors may be used in industrial settings to enhance efficiency and reduce environmental impact.
Biological Activities
While specific biological activities of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide are not detailed in the literature, related compounds have shown potential in various therapeutic areas:
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Antimicrobial Activities: 1,2,4-Triazole derivatives have been explored for their antibacterial and antifungal properties .
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Anticancer Activities: Some triazole-based compounds have demonstrated potency against cancer cell lines, similar to standard drugs like doxorubicin .
Table 2: Biological Activities of Related Compounds
| Compound | Biological Activity | IC50/MIC (μM) |
|---|---|---|
| Imidazole-Triazole Hybrids | Anticancer (Caco-2) | 4.67 ± 0.11 to 8.45 ± 0.18 |
| 1,2,4-Triazole Derivatives | Antibacterial (S. aureus) | 0.5–1 μM |
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